molecular formula C15H12N2O4S2 B2741548 N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide CAS No. 861208-03-9

N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide

Cat. No.: B2741548
CAS No.: 861208-03-9
M. Wt: 348.39
InChI Key: XRCMTUDXDDZXNF-UHFFFAOYSA-N
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Description

N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide is a synthetic compound known for its diverse applications in scientific research. This compound features a unique structure combining a thiazole ring, a furan ring, and a methylsulfonylphenyl group, which contributes to its distinctive chemical properties and biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Attachment of the Methylsulfonylphenyl Group: The methylsulfonylphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methylsulfonyl chloride reacts with a phenylamine derivative.

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor such as a 2-bromoacetophenone derivative.

    Coupling Reactions: The final step involves coupling the thiazole and furan rings through an amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like carbonyls or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where nucleophiles like amines or thiols replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced functional groups (e.g., alcohols from carbonyls)

    Substitution: Substituted aromatic compounds

Scientific Research Applications

N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties. It has shown activity against strains of bacteria and may inhibit enzymes like cyclooxygenase (COX).

    Medicine: Explored for its potential therapeutic effects, including its role as an anti-inflammatory agent and its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylsulfonylphenyl)indole derivatives: These compounds also exhibit anti-inflammatory and antimicrobial activities, similar to N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide.

    Thiazole derivatives: Compounds containing the thiazole ring often show diverse biological activities, including antimicrobial and anti-inflammatory properties.

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which contribute to its distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research.

Properties

IUPAC Name

N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S2/c1-23(19,20)11-6-4-10(5-7-11)12-9-22-15(16-12)17-14(18)13-3-2-8-21-13/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCMTUDXDDZXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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